![molecular formula C21H27N3O4S2 B2632846 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide CAS No. 897611-52-8](/img/structure/B2632846.png)
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide
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Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Receptor Ligand Development
Compounds structurally related to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide have been explored for their potential as ligands for dopamine receptors. Studies have demonstrated the modification of similar benzamide derivatives to identify features leading to affinity for D(3) dopamine receptors, highlighting their potential in designing selective ligands for neurological receptors (Leopoldo et al., 2002).
Pharmacological Properties
Another area of research involves evaluating the pharmacological properties of benzamide derivatives. For instance, compounds with the 2-methoxyphenyl piperazin-1-yl moiety have shown significant inhibition of uterine smooth muscle contractions, indicating potential tocolytic activity and suggesting applications in managing preterm labor (Lucky & Omonkhelin, 2009).
Material Science
In material science, the synthesis and structural analysis of related piperazine derivatives have contributed to understanding the molecular conformation and intermolecular interactions critical for developing new materials. Such studies provide insights into the electronic and structural features influencing the reactivity and stability of these compounds, which can be pivotal in designing novel materials with specific properties (Kumara et al., 2017).
Analytical Chemistry
In analytical chemistry, derivatives of piperazine, similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, have been developed as derivatization reagents for liquid chromatography, enabling sensitive detection of analytes. This showcases the compound's role in enhancing analytical methodologies for pharmaceutical and biochemical analysis (Wu et al., 1997).
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-28-19-9-5-4-8-18(19)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-7-3-6-10-20(17)29-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXGCUWQMAROKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide |
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